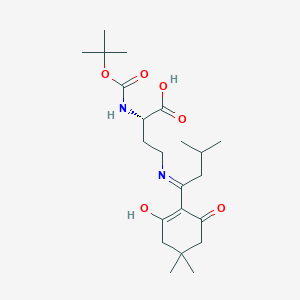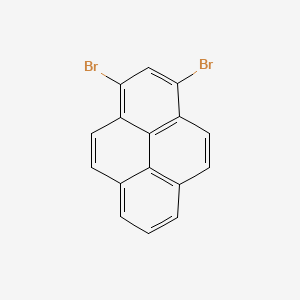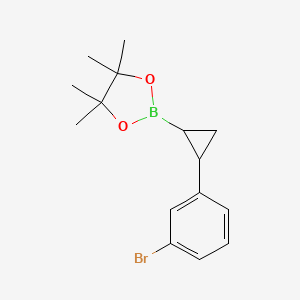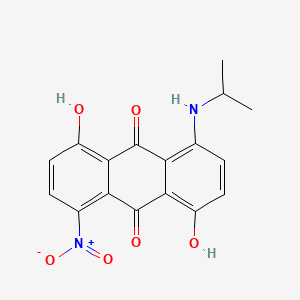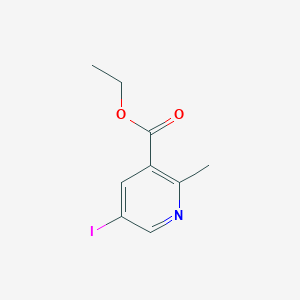
(4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol is a synthetic organic compound characterized by its unique structure, which includes chloro, difluoromethyl, and fluoropyridinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the halogenation of a pyridine derivative, followed by the introduction of difluoromethyl and fluorine groups. The final step often involves the reduction of a precursor compound to yield the desired methanol derivative. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
(4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The chloro and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may serve as a precursor for the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in the development of anti-inflammatory, antiviral, or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various applications in material science, including the development of polymers and coatings.
作用机制
The mechanism of action of (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its desired biological or chemical effects.
相似化合物的比较
Similar Compounds
- (4-Chloro-5-(trifluoromethyl)-6-fluoropyridin-3-yl)methanol
- (4-Chloro-5-(difluoromethyl)-6-chloropyridin-3-yl)methanol
- (4-Chloro-5-(difluoromethyl)-6-bromopyridin-3-yl)methanol
Uniqueness
Compared to similar compounds, (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol is unique due to the specific combination of chloro, difluoromethyl, and fluorine groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.
属性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC 名称 |
[4-chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-3(2-13)1-12-7(11)4(5)6(9)10/h1,6,13H,2H2 |
InChI 键 |
NJLRTVWFLNCXOP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)F)C(F)F)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


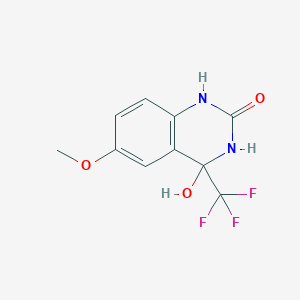

![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)

![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)
